molecular formula C11H9F2NO B3359195 3-(5,7-difluoro-1H-indol-3-yl)propanal CAS No. 843653-02-1

3-(5,7-difluoro-1H-indol-3-yl)propanal

Cat. No.: B3359195
CAS No.: 843653-02-1
M. Wt: 209.19 g/mol
InChI Key: DBWWLQIWMUATPH-UHFFFAOYSA-N
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Description

3-(5,7-Difluoro-1H-indol-3-yl)propanal is a fluorinated indole derivative characterized by a propanal side chain at the 3-position of the indole core and fluorine atoms at the 5- and 7-positions. Indole derivatives are widely studied for their bioactivity, particularly in neurological targets (e.g., serotonin receptors) due to structural mimicry of endogenous neurotransmitters like serotonin . Fluorination at strategic positions (5- and 7-) likely enhances metabolic stability and lipophilicity, which could improve blood-brain barrier penetration for central nervous system (CNS) applications . The propanal moiety may serve as a reactive site for further derivatization, analogous to synthetic strategies observed in indole-based intermediates .

Properties

IUPAC Name

3-(5,7-difluoro-1H-indol-3-yl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO/c12-8-4-9-7(2-1-3-15)6-14-11(9)10(13)5-8/h3-6,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWWLQIWMUATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCC=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648842
Record name 3-(5,7-Difluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843653-02-1
Record name 3-(5,7-Difluoro-1H-indol-3-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-difluoro-1H-indol-3-yl)propanal typically involves the construction of the indole ring followed by the introduction of the difluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The difluoro substituents can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of 3-(5,7-difluoro-1H-indol-3-yl)propanal may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5,7-difluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5,7-difluoro-1H-indol-3-yl)propanal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,7-difluoro-1H-indol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The difluoro substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring can interact with various biological targets, including proteins and nucleic acids, modulating their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 1,3-Di(1H-indol-3-yl)propane
  • Structure : Features two indole groups linked via a propane chain, lacking fluorine substituents and the aldehyde group present in the target compound.
  • Synthesis : Prepared via a two-step substitution reaction between indole trimethyl quaternary ammonium salts and esters, achieving high yields .
(b) 2-(3-(4-Chlorophenyl)-1-(5,10-Dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one
  • Structure: A complex polycyclic indole derivative with a 4-chlorophenyl group and a fused quinoxaline-triazine system.
  • Relevance : Highlights the diversity of indole modifications; chlorine substituents (vs. fluorine in the target compound) may alter electronic properties and binding affinities .
(c) Triptans (e.g., Sumatriptan)
  • Structure : Contains an indole core linked to a sulfonamide group, differing from the target’s propanal chain and fluorinated positions.
  • Activity: Agonists of 5HT1B/1D receptors, used in migraine treatment. The target’s difluoro substitution could modulate receptor selectivity or metabolic stability compared to non-fluorinated triptans .

Comparative Data Table

Compound Molecular Formula Substituents Biological Activity Synthesis Approach
3-(5,7-Difluoro-1H-indol-3-yl)propanal C₁₁H₉F₂NO 5,7-difluoro, propanal Hypothetical CNS activity Not specified (potential aldehyde-functionalized route)
1,3-Di(1H-indol-3-yl)propane C₁₉H₁₇N₂ Two indole groups Synthetic intermediate Two-step substitution
Sumatriptan C₁₄H₂₁N₃O₂S Indole + sulfonamide 5HT1B/1D agonist Multi-step synthesis

Functional and Pharmacological Insights

  • Aldehyde Reactivity : The propanal group offers a site for conjugation (e.g., Schiff base formation), similar to strategies used in prodrug design or targeted delivery systems, which are less feasible in saturated propane analogs .
  • Receptor Interactions : While triptans target serotonin receptors, the target’s fluorinated indole core might exhibit distinct binding kinetics or off-target effects due to electronic perturbations from fluorine atoms .

Notes

  • The provided evidence lacks direct data on 3-(5,7-difluoro-1H-indol-3-yl)propanal; comparisons are extrapolated from structural analogs.
  • Fluorine’s role in enhancing drug-like properties is well-documented but requires empirical confirmation for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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